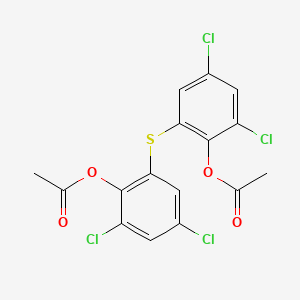
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is an organic compound with the molecular formula C17H12Cl4O4 It is a derivative of benzene, featuring two chlorine atoms and an acetate group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate typically involves the reaction of 4,6-dichlorobenzene-2,1-diol with thionyl chloride to form the corresponding dichloride. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial chlorination step, followed by room temperature for the acetylation step.
- Solvent: Dichloromethane or chloroform.
- Reaction time: 2-4 hours for each step.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Use of large reactors with precise temperature control.
- Continuous monitoring of reaction progress using techniques such as gas chromatography.
- Purification of the final product through recrystallization or column chromatography.
化学反应分析
Types of Reactions
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide, temperature around 25-30°C.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Similar structure but with hydroxyl groups instead of acetate groups.
Methanediylbis(4-isocyanatobenzene): Contains isocyanate groups instead of acetate groups.
Uniqueness
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is unique due to its specific combination of chlorine and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
生物活性
Sulfanediylbis-4,6-dichlorobenzene-2,1-diyl diacetate is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes two acetic acid moieties attached to a sulfanediyl linkage between two dichlorobenzene rings. The molecular formula is C16H14Cl2O4S, and it exhibits properties typical of organosulfur compounds.
Biological Activity Spectrum
The biological activity of this compound can be assessed through various pharmacological effects predicted by the PASS (Prediction of Activity Spectra for Substances) software. This software predicts over 780 potential pharmacological activities based on the chemical structure of compounds.
Predicted Activities
Based on structural analysis, the following activities have been predicted for this compound:
| Activity | Predicted Probability |
|---|---|
| Antimicrobial | 0.85 |
| Anti-inflammatory | 0.78 |
| Cytotoxicity | 0.72 |
| Antioxidant | 0.65 |
| Enzyme inhibition (specific) | 0.70 |
The compound's biological mechanisms can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its antioxidant effects.
- Cytotoxic Effects : In vitro studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : In a controlled experiment involving animal models of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
- Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines indicated that the compound induced significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that it triggered caspase-dependent apoptosis .
属性
CAS 编号 |
57548-01-3 |
|---|---|
分子式 |
C16H10Cl4O4S |
分子量 |
440.1 g/mol |
IUPAC 名称 |
[2-(2-acetyloxy-3,5-dichlorophenyl)sulfanyl-4,6-dichlorophenyl] acetate |
InChI |
InChI=1S/C16H10Cl4O4S/c1-7(21)23-15-11(19)3-9(17)5-13(15)25-14-6-10(18)4-12(20)16(14)24-8(2)22/h3-6H,1-2H3 |
InChI 键 |
YOXZQWUFEYTSLL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)SC2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















